rel-(1R,3r,5S)-3-(Benzhydryloxy)-8-azabicyclo[3.2.1]octane
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Overview
Description
rel-(1R,3r,5S)-3-(Benzhydryloxy)-8-azabicyclo[321]octane is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rel-(1R,3r,5S)-3-(Benzhydryloxy)-8-azabicyclo[3.2.1]octane typically involves multiple steps, starting from readily available starting materials. One common method involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures .
Industrial Production Methods
the principles of flow microreactor systems, which offer more efficient, versatile, and sustainable processes compared to traditional batch methods, could potentially be applied to its large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
rel-(1R,3r,5S)-3-(Benzhydryloxy)-8-azabicyclo[3.2.1]octane can undergo various types of chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The specific conditions depend on the desired transformation and the functional groups present in the compound.
Major Products
The major products formed from these reactions vary widely depending on the specific reaction conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
rel-(1R,3r,5S)-3-(Benzhydryloxy)-8-azabicyclo[3.2.1]octane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: Its unique structure makes it a candidate for studying biological interactions at the molecular level.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which rel-(1R,3r,5S)-3-(Benzhydryloxy)-8-azabicyclo[3.2.1]octane exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving receptor binding or enzyme inhibition. Further research is needed to elucidate the exact mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
2-azabicyclo[2.2.1]heptanes: These compounds share a similar bicyclic structure but differ in their functional groups and overall reactivity.
Benzhydryloxy derivatives: Compounds with similar benzhydryloxy groups but different core structures.
Uniqueness
rel-(1R,3r,5S)-3-(Benzhydryloxy)-8-azabicyclo[3.2.1]octane is unique due to its specific stereochemistry and the presence of both benzhydryloxy and azabicyclic moieties. This combination of features makes it particularly interesting for various applications in research and industry.
Properties
Molecular Formula |
C20H23NO |
---|---|
Molecular Weight |
293.4 g/mol |
IUPAC Name |
(1R,5S)-3-benzhydryloxy-8-azabicyclo[3.2.1]octane |
InChI |
InChI=1S/C20H23NO/c1-3-7-15(8-4-1)20(16-9-5-2-6-10-16)22-19-13-17-11-12-18(14-19)21-17/h1-10,17-21H,11-14H2/t17-,18+,19? |
InChI Key |
COZMFOURMKXNSW-DFNIBXOVSA-N |
Isomeric SMILES |
C1C[C@H]2CC(C[C@@H]1N2)OC(C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
C1CC2CC(CC1N2)OC(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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